Aluminium 2-methylpropanolate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
3453-79-0 |
|---|---|
Molecular Formula |
C12H27AlO3 |
Molecular Weight |
246.32 g/mol |
IUPAC Name |
aluminum;2-methylpropan-1-olate |
InChI |
InChI=1S/3C4H9O.Al/c3*1-4(2)3-5;/h3*4H,3H2,1-2H3;/q3*-1;+3 |
InChI Key |
DAOVYDBYKGXFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Al+3] |
Related CAS |
78-83-1 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Aluminium 2 Methylpropanolate
Advanced Preparative Routes for High-Purity Aluminium 2-methylpropanolate
The synthesis of high-purity this compound is crucial for its application in various chemical processes. Several advanced methods have been developed to achieve this, focusing on different aluminium precursors and reaction conditions.
Reactions Involving Aluminium Metal Precursors
A prevalent method for producing aluminium alkoxides involves the direct reaction of metallic aluminium with the corresponding alcohol. google.com In the case of this compound, this is achieved by reacting aluminium metal with 2-methylpropanol (isobutanol). chemsrc.com This reaction is typically catalyzed to proceed at a reasonable rate. google.com
The general reaction can be represented as: 2 Al + 6 (CH₃)₂CHCH₂OH → 2 Al(OCH₂CH(CH₃)₂)₃ + 3 H₂
This process can utilize various forms of metallic aluminium, including scrap metal, making it a potentially economical route. google.com To obtain a substantially pure product, the reaction mixture is often maintained at a temperature slightly below the boiling point of the alcohol, allowing impurities to settle before the alkoxide solution is decanted. google.com
| Reactant | Catalyst/Condition | Product |
| Aluminium Metal, 2-methylpropanol | Heat, Catalyst | This compound, Hydrogen Gas |
Synthesis from Aluminium Halides
An alternative route to aluminium alkoxides is through the reaction of aluminium halides, such as aluminium trichloride, with an alcohol. wikipedia.org For this compound, the reaction would be: AlCl₃ + 3 (CH₃)₂CHCH₂OH → Al(OCH₂CH(CH₃)₂)₃ + 3 HCl
This method, however, presents challenges. Anhydrous aluminium chloride has a tendency to react with the alcohol to form by-products like olefins, alkyl chlorides, and ethers, which can complicate the purification of the desired alkoxide. google.com Historically, this process was also carried out by reacting anhydrous aluminium chloride with a solution of a sodium alkoxide in the corresponding alcohol, which resulted in the precipitation of sodium chloride that needed to be separated from the product. google.com
| Reactant | By-products |
| Aluminium Trichloride, 2-methylpropanol | Olefins, Alkyl Chlorides, Ethers, Hydrogen Chloride |
Utilization of Industrial By-products and Waste Streams (e.g., Aluminium Dross)
Aluminium dross, a by-product of the aluminium industry, presents a viable and sustainable source for producing aluminium compounds. machine4aluminium.com Dross is a mixture of aluminium metal, aluminium oxide, and other impurities. machine4aluminium.com Both black dross (low metal content) and white dross (high metal content) can be processed. machine4aluminium.com
Several methods exist to recover alumina (B75360) (Al₂O₃) from dross, which can then be used as a precursor. These methods include acid leaching (e.g., with sulfuric or hydrochloric acid), alkali smelting, and hydrothermal treatment. machine4aluminium.comresearchgate.netgoogle.com For instance, leaching dross with a sodium hydroxide (B78521) solution produces sodium aluminate, which can be hydrolyzed to aluminium hydroxide. google.com This aluminium hydroxide can then be used in further chemical syntheses. While not a direct route to this compound, the recovery of aluminium precursors from dross is a critical step in a circular economy approach to its synthesis.
Mechanistic Understanding of Formation Reactions
The formation of aluminium alkoxides is a complex process influenced by catalysts, initiators, and reaction kinetics.
Role of Catalysts and Initiators in Synthesis Pathways
The direct reaction between aluminium metal and alcohols is often slow and requires an initiator or catalyst. google.com Small amounts of mercuric halides or elemental iodine are effective catalysts. google.comwikipedia.org The catalyst works by amalgamating the metallic aluminium, which makes it more susceptible to attack by the alcohol. azom.com For instance, mercuric chloride reacts with aluminium to form an aluminium-mercury amalgam, which then readily reacts with the alcohol. azom.com Pre-formed aluminium alkoxide can also act as a catalyst for the reaction. google.com
In the synthesis from aluminium halides, the reaction can be autocatalytic, where the initially formed alkyl aluminium halide promotes further reaction. google.com
| Catalyst/Initiator | Function |
| Mercuric Halides | Forms an amalgam with aluminium, increasing its reactivity. wikipedia.orgazom.com |
| Elemental Iodine | Initiates the reaction. wikipedia.org |
| Pre-formed Aluminium Alkoxide | Acts as a catalyst for the direct metal-alcohol reaction. google.com |
Kinetic Studies of Aluminium Alkoxide Formation
Kinetic studies of alcohol exchange reactions involving metal alkoxides have shown that the process can be influenced by factors such as the presence of hydrogen-bonding intermediates. acs.org While specific kinetic data for the formation of this compound is not extensively detailed in the provided context, general principles of alkoxide formation kinetics apply. The rate of reaction is dependent on the concentration of reactants and the effectiveness of the catalyst. google.com The formation of intermediates, such as the aluminium-mercury amalgam, is a key rate-determining step in catalyzed reactions involving aluminium metal. azom.com The study of these kinetics is crucial for optimizing reaction conditions to maximize yield and purity. econference.io
Elucidation of Molecular and Supramolecular Architecture of Aluminium 2 Methylpropanolate
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable tools for probing the structural features of Aluminium 2-methylpropanolate. By interacting with the molecule at the nuclear and vibrational energy levels, these methods offer profound insights into its connectivity, coordination environment, and dynamic behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the structural elucidation of this compound in both solution and the solid state. mit.edu It provides element-specific information regarding the local structure, interactions, and dynamics of NMR-active nuclei within the molecule. mit.edu
In solution, this compound can exist in equilibrium between several coordinative structures, and its ligands can undergo dynamic exchange processes with solvent molecules or other species present. 2D Exchange Spectroscopy (EXSY) experiments are particularly useful in confirming these exchange phenomena among different aluminium species in solution. nih.gov The study of these dynamics is crucial for understanding reaction mechanisms and the behavior of the compound in a reaction medium.
The composition of the solvent system significantly influences the coordination sphere of the aluminium center. researchgate.net For instance, in mixed solvent systems, such as methanol-acetone, aluminium complexes can form mixed hexacoordinated species. researchgate.net The relative populations of these solvated complexes are highly dependent on the mole ratio of the solvents, demonstrating that the coordination environment is not static but is in a dynamic equilibrium influenced by its surroundings. researchgate.net The kinetic and equilibrium properties of ligand exchange can be quantified by measuring the lifetimes of the species and their temperature dependence. rsc.org
Table 1: Influence of Solvent Composition on Aluminium Coordination Sphere
| Solvent System | Predominant Species | Observation |
| Methanol/Water | [Al(OH)₄₋ₙ(CH₃OH)ₙ]⁽ⁿ⁻¹⁾⁺ | Formation of various species (n=1-4) is dependent on the MeOH/H₂O ratio. nih.gov |
| Methanol/Acetone (B3395972) | [Al(CH₃OH)₆₋ₙ(CH₃COCH₃)ₙ]³⁺ | Formation of mixed hexacoordinated species (n=1-3) is observed. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies
Multinuclear NMR Approaches (e.g., ²⁷Al NMR) for Structural Insights
Multinuclear NMR provides a more complete picture of the molecular structure by probing different nuclei within the compound. For this compound, ²⁷Al NMR is an exceptionally informative technique. Aluminium-27 is a 100% naturally abundant, high-sensitivity nucleus. huji.ac.il However, as a spin 5/2 nucleus, it is quadrupolar, which results in line broadening. The width of the NMR signal increases with the asymmetry of the electric field gradient around the nucleus, meaning that symmetrical environments produce sharper lines than asymmetric ones. huji.ac.il
The chemical shift in ²⁷Al NMR is highly indicative of the coordination number of the aluminium atom. This allows for the differentiation between various structural forms, such as those containing tetra-, penta-, or hexa-coordinated aluminium centers. Generally, signals for tetra-coordinated aluminium (Al(IV)) appear at a different frequency from those of hexa-coordinated aluminium (Al(VI)). researchgate.net
Table 2: Typical ²⁷Al NMR Chemical Shifts for Different Aluminium Coordination Environments
| Coordination Number | Environment Example | Typical Chemical Shift (ppm) |
| 4 | Tetrahedral (AlO₄) | ~58 - 70 researchgate.netresearchgate.net |
| 6 | Octahedral (AlO₆) | ~8 - 10 researchgate.netresearchgate.net |
In the solid state, achieving high resolution for quadrupolar nuclei like ²⁷Al can be challenging. However, the use of very high magnetic fields and fast magic-angle-spinning (MAS) rates significantly improves spectral resolution by narrowing the broad signals. ethz.ch Advanced techniques such as Two-Dimensional Triple-Quantum MAS (TQMAS) NMR can be used to separate signals from different aluminium sites, providing detailed information about the number and nature of distinct aluminium environments in the solid material. chemrxiv.org
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds. For this compound, FTIR is a valuable tool for confirming the presence of key functional groups and providing insight into the bonding environment of the aluminium atom.
Table 3: Characteristic FTIR Absorption Bands for Aluminium Alkoxides
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~2970 | C-H stretch (asymmetric) | Confirms presence of alkyl groups |
| ~2870 | C-H stretch (symmetric) | Confirms presence of alkyl groups |
| ~1380, ~1470 | C-H bend | Confirms presence of alkyl groups |
| ~1050 | C-O stretch | Characteristic of the alkoxide ligand |
| 800 - 400 | Al-O stretch | Indicates the presence of Al-O bonds researchgate.net |
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom.
For this compound, a single-crystal X-ray diffraction study would provide unambiguous information on:
Bond lengths and angles: Precise measurements of the Al-O and C-O bond lengths and the angles around the aluminium and oxygen atoms.
Coordination geometry: The exact coordination number and geometry (e.g., tetrahedral, distorted trigonal bipyramidal, or octahedral) of the aluminium center.
Supramolecular structure: How individual molecules pack together in the crystal lattice, revealing any intermolecular interactions and the degree of oligomerization (e.g., dimer, trimer, tetramer) in the solid state.
Polymorphism: The existence of different crystalline forms of the same compound, which can have different physical properties.
While obtaining suitable single crystals can be a challenge, the structural information provided by X-ray crystallography is invaluable for understanding the fundamental chemistry of the compound and for interpreting data from other analytical methods.
Theoretical and Computational Approaches to Structure and Reactivity
Theoretical and computational chemistry provides a powerful complement to experimental studies. Methods like Density Functional Theory (DFT) can be used to model the structure and properties of this compound. nih.gov
These computational approaches allow for:
Geometry Optimization: Predicting the most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
Spectroscopic Prediction: Calculating NMR spectroscopic parameters, such as chemical shifts and quadrupolar coupling constants. chemrxiv.org This can aid in the assignment of complex experimental spectra and provide a deeper understanding of the relationship between structure and spectroscopic properties.
Energetic Analysis: Computing the cohesive and interaction energies within a crystal structure to understand the forces governing its formation. nih.gov
Reaction Mechanism Investigation: Modeling potential reaction pathways, identifying transition states, and calculating activation energies. Computational studies can also assess the influence of factors like entropy on reaction feasibility, providing insights that may be difficult to obtain experimentally. researchgate.net
By combining advanced spectroscopic techniques with theoretical calculations, a detailed and robust model of the molecular and supramolecular architecture of this compound can be constructed, providing a solid foundation for understanding its chemical behavior and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular geometry and electronic structure of aluminum alkoxides like this compound. neliti.com DFT simulations allow for the optimization of molecular geometries to predict stable configurations and provide insights into the electronic properties that govern the compound's reactivity. neliti.comresearchgate.net
A series of DFT simulations can be performed to investigate the geometry of aluminium alkoxides using various exchange-correlation functionals, such as the local-density approximation (LDA), generalized gradient approximation (GGA), and hybrid functionals. neliti.com These simulations have shown that different functionals can yield similar optimized molecular configurations. neliti.com The goal of these calculations is to understand the compound's structure, how it changes during reactions like fluorination, and to derive possible reaction pathways. neliti.com
DFT provides a robust framework for a comprehensive understanding of the mechanical and chemical properties of aluminum-containing materials. researchgate.netmdpi.com It offers a quantum mechanical approach to gain insights into electronic structure, thermodynamics, and chemical bonding. researchgate.net For instance, in studies of aluminum oxide (Al2O3), DFT is used to model the effects of vacancies on structural stability and to assess surface energy, which is crucial for understanding reactivity. researchgate.netmdpi.com
Table 1: Application of Computational Methods in Analyzing Aluminium Alkoxides
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure Analysis | Predicts stable molecular configurations, provides insights into thermodynamics, chemical bonding, and the impact of defects on structural stability. neliti.comresearchgate.net |
| Linear Synchronous Transit (LST) | Transition State Searching | Investigates reaction pathways and helps identify the structure of intermediate states during a chemical reaction. neliti.com |
| Quadratic Synchronous Transit (QST) | Transition State Searching | Used in conjunction with LST for more refined investigation of reaction intermediates and pathways. neliti.com |
| Molecular Dynamics (MD) | Simulation of Atomic/Molecular Motion | Offers a dynamic perspective by tracking atomic positions and velocities, used to explore fracture toughness and crack propagation in materials. researchgate.net |
Computational Modeling of Reaction Energetics and Pathways
Computational modeling is essential for understanding the energetics and pathways of reactions involving this compound. DFT simulations are particularly useful for mapping out the potential energy surface of a reaction, allowing for the identification of transition states and intermediate structures. neliti.com
Methods for investigating reaction pathways include transition state searches like linear synchronous transit (LST) and quadratic synchronous transit (QST). neliti.com These techniques are applied to model processes such as the fluorolysis of aluminum alkoxides. neliti.com By simulating the approach of a reactant, such as a fluoride (B91410) atom, towards the aluminum alkoxide molecule, researchers can calculate the energy changes along the reaction coordinate. neliti.com
These simulations can successfully obtain converged results for the entire reaction pathway, from the initial separation of reactants to the formation of intermediate states and the final product. neliti.com The modeling reveals that during such a reaction, the incoming atom can replace one of the existing isopropoxide groups, which is then converted into surrounding solvent molecules. neliti.com This detailed modeling not only helps in understanding the formation of nanoscopic sols but also in identifying stable crystalline intermediate states with unique structural features. neliti.com The insights gained from modeling these reaction pathways for aluminum alkoxides can be extended to understand the synthesis mechanisms of other metal compounds. neliti.com
Catalytic Activity and Reaction Mechanisms of Aluminium 2 Methylpropanolate
Role in Organic Transformations
Aluminium 2-methylpropanolate serves as a versatile catalyst in a range of organic reactions, facilitating reductions, oxidations, and disproportionation reactions. Its utility is further expanded through the formation of chiral adducts for stereoselective synthesis and its application in ring-opening reactions.
Meerwein-Ponndorf-Verley (MPV) Reductions: Mechanistic Aspects and Selectivity Control
The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method for the reduction of ketones and aldehydes to their corresponding alcohols, utilizing an aluminium alkoxide catalyst, such as this compound, in the presence of a sacrificial alcohol, typically isopropanol. minia.edu.egwikipedia.org The reaction is revered for its high chemoselectivity, allowing for the reduction of carbonyl groups without affecting other sensitive functionalities like alkenes and alkynes. minia.edu.eg
The mechanism of the MPV reduction is widely accepted to proceed through a six-membered cyclic transition state. minia.edu.egwikipedia.orgacsgcipr.org The catalytic cycle begins with the coordination of the carbonyl oxygen to the aluminium center of the alkoxide. minia.edu.egwikipedia.org This is followed by a pericyclic hydride transfer from the alkoxy ligand to the carbonyl carbon. minia.edu.egwikipedia.org The newly formed alcohol is then displaced by a molecule of the sacrificial alcohol, regenerating the catalyst for the next cycle. minia.edu.egwikipedia.org The entire process is reversible, and the equilibrium is typically driven towards the product side by using an excess of the sacrificial alcohol and removing the resulting ketone (e.g., acetone) by distillation. wikipedia.orgacsgcipr.orgorganic-chemistry.org
One of the key advantages of the MPV reduction is its chemoselectivity, with aldehydes being reduced preferentially over ketones. minia.edu.eg This selectivity allows for a degree of control in reactions involving molecules with multiple carbonyl groups. minia.edu.eg
Oppenauer Oxidations: Catalytic Cycles and Hydrogen Transfer Mechanisms
The Oppenauer oxidation is essentially the reverse of the MPV reduction, providing a mild and selective method for the oxidation of secondary alcohols to ketones. mychemblog.comwikipedia.org The reaction employs an aluminium alkoxide, like this compound, as a catalyst and a ketone, commonly acetone (B3395972) or benzophenone, as a hydride acceptor. mychemblog.comallen.in
The catalytic cycle of the Oppenauer oxidation mirrors that of the MPV reduction but in the opposite direction. byjus.com The process commences with the coordination of the alcohol to the aluminium alkoxide. wikipedia.org Following deprotonation by an alkoxide ion, an aluminium-alkoxide intermediate is formed. wikipedia.org The hydride acceptor (ketone) then coordinates to the aluminium center, activating it for the subsequent hydride transfer from the α-carbon of the substrate alcohol. wikipedia.org This transfer occurs via a six-membered transition state, yielding the desired ketone and a reduced alcohol. mychemblog.comwikipedia.org The equilibrium is shifted towards the product by using a large excess of the hydride acceptor. byjus.com
The Oppenauer oxidation is highly selective for secondary alcohols and generally does not oxidize primary alcohols due to competing side reactions like aldol (B89426) condensation of the resulting aldehyde product. mychemblog.comwikipedia.org This selectivity makes it a valuable tool in the synthesis of complex molecules such as steroids and terpenes. mychemblog.com
Tishchenko Reaction: Aldehyde Disproportionation Pathways
The Tishchenko reaction involves the disproportionation of an aldehyde in the presence of an aluminium alkoxide catalyst to form an ester. wikipedia.orgpw.live This reaction is applicable to a wide range of aldehydes, including those with or without α-hydrogens. youtube.com
The mechanism of the Tishchenko reaction begins with the coordination of the Lewis acidic aluminium alkoxide to the oxygen atom of an aldehyde molecule. organic-chemistry.org This initial coordination is followed by the nucleophilic attack of a second aldehyde molecule, leading to the formation of a hemiacetal intermediate. organic-chemistry.org The key step of the reaction is a 1,3-hydride shift within this intermediate, which results in the formation of the ester product and regeneration of the aluminium alkoxide catalyst. wikipedia.orgorganic-chemistry.org To minimize side reactions, the Tishchenko reaction is often conducted at low temperatures with low catalyst loadings. organic-chemistry.org
A notable application of this reaction is the synthesis of ethyl acetate (B1210297) from acetaldehyde, a commercially significant solvent. wikipedia.org
Stereoselective Reductions Utilizing Chiral Aluminium Alkoxide Adducts
This compound can be utilized in stereoselective reductions by forming adducts with chiral ligands. These chiral aluminium alkoxide complexes can induce asymmetry in the reduction of prochiral ketones, leading to the formation of chiral alcohols. wikipedia.orglibretexts.org
The stereoselectivity of these reductions is achieved by incorporating a chiral environment around the aluminium center. This can be accomplished in several ways, including the use of a chiral alcohol as the hydride source or, more elegantly, by employing a chiral ligand that coordinates to the aluminium alkoxide. wikipedia.orglibretexts.org The use of chiral ligands is particularly appealing as it offers a catalytic approach to asymmetry. wikipedia.org For instance, the reduction of substituted acetophenones has been achieved with enantiomeric excesses of up to 83% using this method. libretexts.org The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligand. wikipedia.orglibretexts.org
Regioselective Ring-Opening Reactions of Epoxides
Aluminium alkoxides, including this compound, can catalyze the regioselective ring-opening of epoxides. Epoxides are three-membered cyclic ethers that are susceptible to nucleophilic attack due to significant ring strain. masterorganicchemistry.com The regioselectivity of the ring-opening reaction—that is, which of the two carbon atoms of the epoxide ring is attacked by the nucleophile—is influenced by the reaction conditions and the substitution pattern of the epoxide.
Under basic or nucleophilic conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. masterorganicchemistry.comjove.com The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.org This leads to the formation of a trans-1,2-disubstituted product. A variety of nucleophiles can be employed, including alkoxides, which would be present when using this compound. masterorganicchemistry.com
Applications in Polymerization Processes
This compound and related aluminium alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and lactones. acs.orgacs.org This process allows for the synthesis of biodegradable polyesters with controlled molecular weights and well-defined end-groups. acs.org
The polymerization mechanism is generally described as a coordination-insertion mechanism. acs.org The process begins with the coordination of the cyclic ester monomer to the aluminium center of the initiator. This is followed by the insertion of the monomer into the aluminium-alkoxide bond, which involves the cleavage of the acyl-oxygen bond of the monomer. acs.org This chain propagation step can be repeated, leading to the growth of the polymer chain.
The nature of the aluminium alkoxide initiator can influence the polymerization kinetics and the properties of the resulting polymer. For instance, the use of functionalized aluminium alkoxides allows for the synthesis of polymers with specific end-groups. acs.org Furthermore, the stereoselectivity of the polymerization can be controlled by using chiral aluminium alkoxide complexes, leading to the formation of stereoregular polymers with specific thermal properties. acs.org For example, certain aluminium salen complexes have demonstrated high stereoselectivity in the ROP of rac-lactide, producing polylactide with high melting temperatures. acs.org
Ring-Opening Polymerization (ROP) of Cyclic Monomers
This compound is a highly effective initiator for the ring-opening polymerization (ROP) of cyclic monomers, such as lactones, lactides, and cyclic ethers. This process is fundamental to the production of biodegradable aliphatic polyesters and other specialty polymers. nih.govcapes.gov.br
In the polymerization of lactones and lactides, this compound typically operates through a coordination-insertion mechanism. researchgate.netresearchgate.net The process begins with the coordination of the monomer's carbonyl oxygen to the aluminium center of the initiator. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. Subsequently, the monomer is inserted into the aluminium-alkoxide bond. This cycle of coordination and insertion repeats, leading to the growth of the polymer chain.
A key feature of this polymerization is its "living" character. mdpi.com Living polymerization, a concept first introduced by Professor Michael Szwarc, refers to a chain-growth polymerization that proceeds without chain transfer or termination. mdpi.com When initiated by aluminium alkoxides like aluminium isopropoxide, the polymerization of lactides is first-order in both monomer and initiator and proceeds in a living manner until high molecular weights are achieved. researchgate.net This living nature allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. However, at elevated temperatures, side reactions such as inter- and intramolecular transesterification can occur, which may limit the final molecular weight of the polymer. researchgate.net
This compound can also act as an initiator for the ring-opening polymerization of ethylene (B1197577) oxide (EO) to produce poly(ethylene oxide) (PEO), a water-soluble and biocompatible polymer. uconn.edu In this context, the polymerization is typically an anionic ring-opening process. The alkoxide group of the aluminium compound initiates the polymerization by attacking the electrophilic carbon of the ethylene oxide ring. This opens the ring and creates a new propagating alkoxide species. uconn.edu
The choice of initiator is critical for controlling the polymerization. The process allows for the formation of initiated polymers of ethylene oxide, often avoiding the production of very high molecular weight poly(ethylene oxide) that can occur with other catalyst systems. google.com This control is essential for creating well-defined PEO homopolymers and block copolymers used in applications ranging from drug delivery to materials science. uconn.edu
The following table illustrates the general effect of initiator concentration on polymerization parameters, as observed in various systems.
| Initiator Concentration | Polymerization Rate | Time to Max Rate | Final Monomer Conversion |
| Low | Slower | Longer | Variable |
| High | Faster | Shorter | Can be higher |
This table presents a generalized trend. Actual values depend on the specific monomer, initiator, and reaction conditions.
In the case of aluminium alkoxides, the relationship between concentration and kinetics is further complicated by the aggregation of initiator species in solution. mdpi.com The initiator, such as aluminium isopropoxide, can exist as aggregates (e.g., trimers and dimers). The degree of aggregation depends on the initiator's structure and its concentration. mdpi.com Since only the monomeric form is typically active in polymerization, the kinetics are influenced by the equilibrium between the dormant aggregated state and the active monomeric state. mdpi.com The solubility of the initiator and the growing polymer chain also plays a role, particularly in dispersion or precipitation polymerization systems. rsc.org
The living nature of ROP initiated by this compound provides a powerful platform for advanced macromolecular engineering. capes.gov.br Because the polymer chains remain active after the initial monomer is consumed, a second type of monomer can be introduced to the system. This sequential monomer addition allows for the synthesis of block copolymers with distinct segments.
Furthermore, the functionality of the initiator can be tailored. By using a functional initiator, polymers with a specific group at one end (α-functional polymers) can be synthesized. Similarly, the polymerization can be terminated with a specific agent to introduce functionality at the other end (ω-functional polymers). This precise control over polymer architecture is crucial for developing materials for high-value applications in medicine and electronics.
Cationic Polymerization: Co-initiator, Carbocation Stabilizer, and Chain-Transfer Agent Functions
In addition to its role in ROP, aluminium-containing compounds can participate in cationic polymerization, a process involving carbocationic intermediates.
Co-initiator: Alkylaluminum compounds, such as diethylaluminium chloride and triethylaluminium, have been shown to be effective co-initiators for the cationic polymerization of monomers like butadiene when used with an initiator such as an alkyl chloride. rsc.org These systems can produce fully soluble polymers with specific microstructures. This compound can function similarly, activating the primary initiator to generate the initial carbocation that starts the polymer chain.
Carbocation Stabilizer: Carbocations are highly reactive and unstable intermediates. masterorganicchemistry.com Their stability is crucial for a controlled polymerization process. The counter-ion, formed from the co-initiator, plays a vital role in stabilizing the propagating carbocationic chain end. The complex aluminate anion formed from this compound can act as a non-nucleophilic counter-ion that stabilizes the growing carbocation, preventing premature termination and allowing the polymer chain to grow. This stabilization is achieved through electrostatic interaction, which delocalizes the positive charge. masterorganicchemistry.com
Chain-Transfer Agent Functions: In some polymerization systems, compounds can act as chain-transfer agents, which involves the termination of a growing polymer chain and the initiation of a new one. nih.gov This process is a key method for controlling the molecular weight of the final polymer. While not its primary role, the components of the aluminium alkoxide system could potentially engage in chain-transfer reactions, depending on the specific monomer and reaction conditions.
Control over Polymer Molecular Weight and Dispersity
A major advantage of using initiators like this compound in ROP is the high degree of control over the polymer's molecular weight and dispersity (Đ). nsf.gov Dispersity, defined as the ratio of the weight-average molar mass (Mw) to the number-average molar mass (Mn), is a measure of the distribution of polymer chain lengths in a sample. nsf.gov
In a living polymerization:
The number of polymer chains is determined by the number of initiator molecules.
The molecular weight of the polymer increases linearly with the conversion of the monomer.
The resulting polymers have a very narrow molecular weight distribution, with dispersity values approaching 1.0.
This level of control allows for the precise tailoring of polymer properties. rsc.orgnih.gov For instance, the mechanical strength, processability, and degradation profile of a polyester (B1180765) can be finely tuned by controlling its molecular weight. researchgate.net The ability to predictably synthesize polymers with a specific molecular weight and low dispersity is a hallmark of controlled polymerization and a key benefit of using well-defined initiators like this compound. researchgate.net
Precursor Chemistry for Advanced Materials Synthesis Utilizing Aluminium 2 Methylpropanolate
Sol-Gel Processing for Metal Oxide Formation
The sol-gel process is a versatile wet-chemical technique used for fabricating materials with a high degree of purity and homogeneity at low temperatures. nih.govyoutube.com It involves the transition of a system from a liquid "sol" into a solid "gel" phase. mdpi.com Aluminium 2-methylpropanolate serves as a common metal alkoxide precursor in the sol-gel synthesis of alumina (B75360) (Al₂O₃). unitbv.ro
Hydrolysis and Condensation Pathways for Alumina Synthesis
The synthesis of alumina via the sol-gel method using this compound begins with two key reactions: hydrolysis and condensation. researchgate.netvu.lt
In the hydrolysis step, the aluminium alkoxide reacts with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH). mdpi.com
Hydrolysis Reaction: Al(O-i-Bu)₃ + 3H₂O → Al(OH)₃ + 3(i-BuOH)
Following hydrolysis, the condensation reaction involves the combination of the hydroxylated precursor molecules to form a three-dimensional network of Al-O-Al bonds, which constitutes the gel. youtube.com This polymerization process results in the formation of a solid, porous alumina network. mdpi.com
Condensation Reaction: 2Al(OH)₃ → Al₂O₃·nH₂O + (3-n)H₂O
The sol-gel process is influenced by numerous factors that can affect the structure and properties of the final material. unitbv.roresearchgate.net
Control of Material Microstructure and Crystallinity (e.g., γ-Al₂O₃, α-Al₂O₃)
The microstructure and crystalline phase of the resulting alumina can be controlled through careful manipulation of the synthesis and post-synthesis treatment conditions. The amorphous alumina gel obtained from the sol-gel process can be transformed into various crystalline phases of alumina, such as gamma-alumina (γ-Al₂O₃) and alpha-alumina (α-Al₂O₃), through thermal treatment (calcination). cityu.edu.hk
The transition from amorphous to γ-Al₂O₃ typically occurs at temperatures between 600-800°C. cityu.edu.hk Further heating to higher temperatures, generally above 1200°C, promotes the transformation to the more stable α-Al₂O₃ phase. cityu.edu.hk The specific transformation temperatures and resulting crystallite size and morphology are influenced by factors like the heating rate and the presence of additives. cityu.edu.hkcas.cn
Control over the microstructure, including porosity and particle size, is achievable by adjusting the sol-gel process parameters. nih.gov For instance, the pH of the solution and the water-to-alkoxide ratio can impact the rates of hydrolysis and condensation, thereby influencing the final structure of the gel and the resulting ceramic material. researchgate.net
Influence of Reaction Parameters on Particle Morphology and Purity
The morphology and purity of the alumina particles synthesized through the sol-gel method are highly dependent on the reaction parameters. unitbv.ro
Key parameters and their influence are summarized in the table below:
| Reaction Parameter | Influence on Particle Morphology and Purity |
| Precursor Concentration | Affects the viscosity of the sol and can influence the final particle size and density. usc.edu.au |
| Water-to-Alkoxide Molar Ratio (Rw) | A critical parameter that controls the hydrolysis rate. usc.edu.au Higher Rw values generally lead to faster hydrolysis and can result in smaller particles. |
| pH (Catalyst) | The pH of the reaction mixture influences both hydrolysis and condensation rates. researchgate.net Acidic or basic catalysts can be used to control the gelation time and the resulting network structure. |
| Solvent | The choice of solvent can affect the solubility of the precursor and the homogeneity of the sol. researchgate.net |
| Temperature | Reaction temperature affects the rates of hydrolysis and condensation, as well as the aging process of the gel. unitbv.ro |
| Aging and Drying Conditions | The conditions under which the gel is aged and dried significantly impact the final porosity and surface area of the material. unitbv.ro |
By carefully controlling these parameters, it is possible to tailor the properties of the synthesized alumina for specific applications, achieving high purity and desired particle morphologies. researchgate.net
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors
This compound is also investigated as a precursor for thin film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.gov These methods are crucial for manufacturing high-quality thin films for microelectronics and other advanced applications. rsc.orgazonano.com
Design and Evaluation of Single-Source Precursors for Aluminium and Aluminium Nitride Thin Films
The development of single-source precursors is a key area of research for simplifying deposition processes and improving film quality. rsc.orgresearchgate.net A single-source precursor contains all the necessary elements for the desired film, which can lead to cleaner and more controlled deposition. rsc.org While traditional precursors for aluminium and aluminium nitride (AlN) often include pyrophoric and air-sensitive compounds like trimethylaluminum, researchers are exploring safer and more stable alternatives. nih.govepo.org
Aluminium alkoxides, including this compound, are considered as potential, less hazardous precursors for Al₂O₃ thin films. nih.gov For the deposition of AlN, precursors are designed to contain both aluminium and nitrogen within the same molecule. rsc.orgresearchgate.net The evaluation of these precursors involves assessing their volatility, thermal stability, and reactivity to ensure they are suitable for CVD or ALD processes. rsc.org
Vapour Phase Reactivity and Film Growth Mechanisms
In CVD, the precursor is vaporized and transported into a reaction chamber where it decomposes on a heated substrate to form a thin film. azonano.com The film growth mechanism is dependent on the precursor's reactivity in the vapor phase and its interaction with the substrate surface. researchgate.net
ALD is a more refined technique where the substrate is exposed to sequential, self-limiting surface reactions of different precursors. azonano.comresearchgate.net For the deposition of Al₂O₃ using an aluminium precursor like this compound, the process would involve alternating pulses of the aluminium precursor and an oxygen source (e.g., water). nih.gov
The growth rate in ALD is determined by the number of reaction cycles, allowing for precise thickness control at the atomic level. nih.gov The vapor phase reactivity of the precursor is crucial; it must be sufficiently reactive to chemisorb onto the surface but stable enough to prevent gas-phase reactions that can lead to particle formation and film contamination. rsc.org
Role in Synthesis of Amorphous Aluminium Compounds for Catalytic Supports
This compound, also known as aluminium isopropoxide, serves as a critical molecular precursor in the synthesis of various aluminium compounds, particularly amorphous alumina, which is extensively utilized as a catalytic support in numerous industrial processes. iaea.orgmaspecprod.commdpi.com The utility of alumina as a support is attributed to its high surface area, thermal stability, and specific surface properties which can be tailored during synthesis. maspecprod.comresearchgate.net The sol-gel process is a common method for synthesizing alumina from this compound. mdpi.com This process involves the hydrolysis of the alkoxide to form an aluminium hydroxide (B78521) gel, which is subsequently transformed into alumina through pyrolysis. iaea.org
The synthesis conditions, including temperature, pH, and aging time, significantly influence the final properties of the alumina support. researchgate.netmdpi.com For instance, the thermal decomposition of amorphous aluminium compounds, which are often formed as byproducts during the synthesis of crystalline alumina, leads to alumina with a disordered structure. mdpi.com While crystalline forms like γ-alumina are well-studied and widely used, amorphous alumina also presents unique properties for catalytic applications. mdpi.comresearchgate.net However, the study of amorphous aluminium compounds has been challenging due to the complexity of their synthesis and characterization. dntb.gov.ua
Research has shown that different synthesis routes and modifications can enhance the catalytic performance of the resulting alumina supports. The properties of alumina derived from aluminum isopropoxide have been investigated for their catalytic activity in dehydration reactions. acs.org The resulting material's high surface area and porous nature make it an efficient support for active metal components in catalysts used for hydrogenation, reforming, and hydrotreating processes in the petrochemical industry. mdpi.comresearchgate.net
Table 1: Influence of Reaction Temperature on the Synthesis of γ-Alumina from Aluminum Waste mdpi.com
| Reaction Temperature (°C) | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| 30 | 139 | 0.18 | 5.2 |
| 50 | 125 | 0.16 | 5.1 |
| 70 | 110 | 0.15 | 5.5 |
This table is generated based on data for synthesizing γ-alumina from aluminum waste using a sol-gel method, which is analogous to the processes involving this compound.
Heterometallic Alkoxide Systems in Advanced Material Synthesis
This compound is a versatile building block in the synthesis of heterometallic alkoxides, which are single-source precursors for advanced multicomponent materials such as ferroelectric oxides and bimetallic oxide nanomaterials. rsc.orgacs.org These complex alkoxides contain two or more different metal atoms linked by oxo or alkoxide bridges. The synthesis of these systems often involves the reaction of this compound with other metal alkoxides or salts. researchgate.net
The key advantage of using heterometallic alkoxides as single-source precursors is the ability to achieve a precise stoichiometric control over the final material's composition at a molecular level. This molecular-level mixing can lead to the formation of highly homogeneous mixed-metal oxides at lower temperatures compared to traditional solid-state synthesis methods.
Recent research has focused on the synthesis and characterization of novel heterometallic alkoxide systems. For example, new strontium-niobium and strontium-tantalum heterometal alkoxides have been synthesized and shown to be effective precursors for the Metal-Organic Chemical Vapor Deposition (MOCVD) of ferroelectric oxides like SrBi₂Ta₂O₉. rsc.org Similarly, a range of metal-zirconium alkoxides have been synthesized and their thermal decomposition studied, revealing the formation of various zirconia polymorphs influenced by the secondary metal. acs.org
A notable example is the synthesis of an aluminium-zirconium complex containing only oxygen-based ligands, which is a potentially more manageable single-source precursor for aluminium-zirconium oxide phases due to the absence of reactive Al-C or Al-Cl bonds. acs.org The synthesis of heterometallic 3d–4f alkoxides has also been achieved through the direct reaction of metallic lanthanides with transition metal chlorides in an alcohol solvent, leading to precursors for binary metal oxide nanomaterials with potential magnetic, luminescence, and catalytic applications. nih.govacs.org
Table 2: Examples of Synthesized Heterometallic Alkoxide Systems
| Heterometallic System | Precursors | Resulting Material Application | Reference |
| Strontium-Niobium/Tantalum | [SrNb₂(OEt)₁₂], [SrTa₂(OPrⁱ)₈(μ₂-OPrⁱ)₄(PrⁱOH)₂] | Ferroelectric Oxides (e.g., SrBi₂Ta₂O₉) | rsc.org |
| Lithium/Magnesium-Zirconium | ⁿBuLi/ⁿBu₂Mg, Zr(OⁿPr)₄ | Bimetallic Oxides | acs.org |
| Lanthanide-Transition Metal (3d-4f) | Metallic Lanthanides, MCl₂ (M=Mn, Ni, Co) | Binary Metal Oxide Nanomaterials (e.g., LaMnO₃) | nih.govacs.org |
| Aluminum-Alkaline Earth Metal | Aluminium isopropoxide, Alkaline earth metals | Volatile Double Isopropoxides | researchgate.net |
The development of these heterometallic alkoxide systems opens up pathways to a wide array of advanced materials with tailored properties. The ability to control the composition and structure at the molecular level is a significant advantage for applications in electronics, catalysis, and materials science. Further research in this area is expected to lead to the discovery of new materials with enhanced functionalities. nih.gov
Advanced Research Techniques and Methodologies Applied to Aluminium 2 Methylpropanolate Studies
In Situ Spectroscopic Monitoring of Reaction Pathways
Real-time monitoring of chemical reactions involving Aluminium 2-methylpropanolate is crucial for understanding reaction progression, identifying transient intermediates, and determining endpoints without the need for offline analysis. researchgate.net In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for achieving this. shimadzu.com
By inserting a fiber-optic probe directly into the reaction vessel, researchers can continuously collect spectra. rsc.org For instance, in the polymerization of lactones where this compound acts as an initiator, FTIR spectroscopy can track the decrease in the characteristic carbonyl peak of the monomer and the simultaneous emergence of the corresponding ester peak in the growing polymer chain. shimadzu.com This provides a continuous concentration profile of key reactants and products over time. researchgate.net These techniques are invaluable for studying reactions under actual process conditions, including at elevated temperatures or pressures, and for minimizing operator exposure to potentially hazardous reagents. rsc.org The ability to observe the formation and consumption of intermediates can provide direct evidence for proposed reaction mechanisms. rsc.org
Kinetic and Mechanistic Studies of Catalytic Cycles
Kinetic and mechanistic studies are fundamental to understanding the catalytic activity of this compound and its derivatives. By systematically varying parameters such as temperature, pressure, and reactant concentrations, researchers can construct a detailed picture of the catalytic cycle. resolvemass.ca
For example, in the ring-opening polymerization of l,l-lactide initiated by this compound, kinetic analysis has shown that different aggregated forms of the initiator (trimer vs. tetramer) exhibit vastly different reaction rates. acs.org The data, often obtained from spectroscopic monitoring as described above, is used to determine key kinetic parameters. resolvemass.ca
A typical kinetic investigation involves:
Measuring Reaction Rates: Determining the rate of monomer conversion or product formation under various conditions.
Calculating Rate Constants: Fitting the experimental data to a proposed rate law to find the rate constants (k) for initiation and propagation steps.
Determining Activation Energy (Ea): By conducting the reaction at multiple temperatures, the activation energy can be calculated from an Arrhenius plot, providing insight into the energy barrier of the reaction. resolvemass.ca
Thermodynamic Analysis: Calculating parameters like Gibbs free energy (ΔG) to assess the spontaneity and equilibrium position of the reaction. resolvemass.ca
These studies reveal that while a reaction may be thermodynamically favorable, its practical rate is governed by kinetic factors, which can be manipulated by adjusting the catalyst structure and reaction conditions. resolvemass.ca
Table 1: Example Kinetic Parameters for a Catalytic Process
| Parameter | Symbol | Description | Example Value |
| Rate Constant | k | A proportionality constant relating the rate of a reaction to the concentration of reactants. | 2.9 x 10² L mol⁻¹ s⁻¹ |
| Activation Energy | Ea | The minimum amount of energy required for a reaction to occur. | 39.4 kJ/mol |
| Gibbs Free Energy | ΔG | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | -25 kJ/mol |
Chromatographic Techniques for Reaction Mixture Analysis (e.g., Gel Permeation Chromatography for Polymers)
When this compound is used as an initiator for polymerization, it is essential to characterize the resulting polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for this purpose. resolvemass.cayoutube.com GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. youtube.comyoutube.com
In a GPC analysis, a polymer solution is passed through a column packed with porous beads. resolvemass.ca Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying degrees and elute later. youtube.com This size-based separation allows for the determination of the polymer's molecular weight distribution. youtube.com
Key parameters obtained from GPC analysis include:
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw): An average that is biased towards heavier molecules.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a very uniform polymer chain length, which is often a hallmark of a well-controlled, "living" polymerization process. acs.orgyoutube.com
GPC is used to confirm the success of a polymerization reaction and to understand how reaction conditions affect the final polymer properties, such as its mechanical strength and degradation rate. acs.orglcms.cz
Table 2: GPC Results for Polylactic Acid (PLA) Synthesized Using an Aluminum-based Initiator
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PLA Sample 1 | 24,400 | 30,500 | 1.25 |
| PLA Sample 2 | 13,000 | 15,990 | 1.23 |
| PLA Sample 3 | 74,688 | 126,969 | 1.70 |
Thermal Analysis Techniques for Reaction Pathway Elucidation (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are employed to study the changes in physical and chemical properties of this compound and its derived materials as a function of temperature. The two most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This is particularly useful for understanding the decomposition pathway of this compound. The resulting TGA curve plots mass percentage versus temperature, revealing distinct steps that may correspond to the loss of alcohol ligands, followed by the conversion to various forms of aluminum oxide at higher temperatures.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting DSC curve shows endothermic (heat-absorbing) and exothermic (heat-releasing) events. For materials derived from this compound, DSC can identify:
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid to a rubbery state.
Crystallization Temperature (Tc): The temperature at which an amorphous material crystallizes, an exothermic process.
Melting Temperature (Tm): The temperature at which a crystalline material melts, an endothermic process. lcms.cz
Reaction Enthalpies: The heat released or absorbed during decomposition or further reactions. lcms.cz
Together, TGA and DSC provide a comprehensive thermal profile, crucial for determining the thermal stability and processing parameters of derived materials like polylactide or aluminum oxide ceramics. youtube.comresearchgate.net
X-ray Diffraction (XRD) for Phase Analysis of Derived Materials
After this compound is used as a precursor, for example in a sol-gel process or through thermal decomposition to form aluminum oxide, X-ray Diffraction (XRD) is an indispensable tool for analyzing the solid-state product. XRD is used to identify the crystalline phases present in a material and to determine its crystal structure.
The technique works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. Each crystalline material produces a unique diffraction pattern, which acts as a "fingerprint." By comparing the experimental pattern to a database, such as that from the International Centre for Diffraction Data (ICDD), the specific phases can be identified. researchgate.net
For materials derived from this compound, XRD is used to:
Identify Alumina (B75360) Polymorphs: Determine whether the resulting aluminum oxide is in the form of gamma-Al2O3, alpha-Al2O3 (corundum), or other intermediate phases. rsc.org
Assess Crystallinity: Distinguish between amorphous (non-crystalline) and crystalline materials.
Estimate Crystallite Size: The broadening of diffraction peaks can be used to estimate the average size of the crystalline domains. youtube.com
For example, the synthesis of alumina nanoparticles from an aluminum precursor can be confirmed with XRD, which would show characteristic peaks corresponding to the crystal planes of alumina. youtube.comyoutube.com This analysis is vital for applications where a specific crystal phase is required, such as in catalysis or as a ceramic component.
Future Directions and Emerging Research Avenues for Aluminium 2 Methylpropanolate
Rational Design of Novel Aluminium 2-methylpropanolate Derivatives
The rational design of novel derivatives of this compound is a burgeoning area of research, aimed at fine-tuning its chemical and physical properties for specific applications. rsc.org The modification of aluminum alkoxides with organic ligands is a key strategy, as it allows for the adjustment of reactivity, particularly towards hydrolysis and condensation reactions. rsc.org This is crucial for applications in sol-gel processes and the creation of inorganic-organic hybrid materials. rsc.org
One approach involves the synthesis of hetero-metallic alkoxide complexes, where another metal is incorporated into the structure. This can lead to derivatives with unique catalytic or material properties. Another avenue is the introduction of functional groups into the alkoxide ligand itself. For instance, donor-functionalized groups can be incorporated to alter the coordination environment of the aluminum center, thereby influencing its Lewis acidity and catalytic activity. researchgate.net Research on other aluminum alkoxides has shown that modification with ligands like aminoalcohols, β-diketones, and carboxylic acids can significantly impact the structure and chemistry of the resulting compounds. rsc.org
Future research will likely focus on creating a library of this compound derivatives with systematically varied steric and electronic properties. This will enable a deeper understanding of structure-activity relationships and the development of highly specialized molecules for targeted applications.
Integration into Multi-component and Multifunctional Catalytic Systems
This compound and its parent compound, aluminum isopropoxide, have a well-established role as catalysts in various organic transformations, including the Meerwein-Ponndorf-Verley (MPV) reduction and Oppenauer oxidation. wikipedia.orgslideshare.net A significant future direction is the integration of this compound into multi-component and multifunctional catalytic systems to achieve more complex and efficient chemical transformations.
One emerging trend is the heterogenization of aluminum alkoxide catalysts. By immobilizing this compound onto solid supports like modified magnesium oxide (MgO), silica (B1680970) (SiO₂), or titania (TiO₂), researchers can create robust and recyclable catalysts. nih.gov These supported catalysts often exhibit enhanced stability and can be easily separated from the reaction mixture, which is a significant advantage in industrial processes. nih.gov For example, heterogenized aluminum isopropoxide has shown excellent activity and selectivity in hydrogen-transfer reductions, mirroring the performance of its homogeneous counterpart. nih.gov
Table 1: Examples of Supported Aluminum Alkoxide Catalysts and Their Applications
| Catalyst System | Support Material | Application | Reference |
| Aluminium isopropoxide | Modified Magnesium Oxide (MgO) | Hydrogen-transfer reduction reactions | nih.gov |
| Aluminium isopropoxide | Mesoporous Silica (SiO₂) | Hydrogen-transfer reductions | nih.gov |
| Aluminium isopropoxide | Titania (TiO₂) | Hydrogen-transfer reductions | nih.gov |
| Aluminium isopropoxide | γ-Alumina (γ-Al₂O₃) | Hydrogen-transfer reductions | nih.gov |
Development of Sustainable Synthesis Pathways and Green Chemistry Approaches
The traditional synthesis of aluminum alkoxides often involves the reaction of aluminum metal with the corresponding alcohol, sometimes requiring catalysts like mercuric chloride or iodine. wikipedia.orgkoreascience.kr While effective, these methods can have environmental drawbacks. Consequently, a key area of future research is the development of more sustainable and greener synthesis pathways for this compound.
"Green synthesis" methods are being explored for the production of aluminum oxide nanoparticles from aluminum precursors, and similar principles can be applied to the synthesis of aluminum alkoxides. nih.govresearchgate.netiscientific.orgconfer.cz These methods often utilize plant extracts or other biological materials as reducing and stabilizing agents, avoiding the use of harsh chemicals. nih.govresearchgate.netiscientific.orgconfer.cz
Another approach to greener synthesis is the use of more environmentally benign catalysts. For example, titanium-based catalysts have been shown to be effective in the synthesis of aluminum alkoxides from aluminum metal and alcohol. google.com Research is also focused on improving the efficiency of existing processes to reduce energy consumption and waste generation. For instance, optimizing the reaction conditions and catalyst loading can lead to higher yields and purity, minimizing the need for extensive purification steps. researchgate.net The use of scrap aluminum as a starting material is also being investigated as a way to create value from waste and reduce the environmental impact of production. icm.edu.pl
Exploration of New Applications in Advanced Functional Materials and Nanotechnology
The utility of this compound extends beyond catalysis into the realm of advanced functional materials and nanotechnology. It is a key precursor in the sol-gel process for producing high-purity alumina (B75360) (Al₂O₃). researchgate.net The properties of the resulting alumina, such as surface area, pore volume, and morphology, can be tailored by controlling the hydrolysis and condensation of the aluminum alkoxide precursor. researchgate.net
This control over material properties is critical for a range of applications. For example, alumina with high surface area is widely used as a catalyst support in various industrial processes. researchgate.net By modifying the aluminum alkoxide precursor, it is possible to create alumina-based materials with novel properties. For instance, the use of a donor-functionalized aluminum alkoxide has been shown to result in alumina with a unique morphology, although with a lower surface area compared to that derived from aluminum 2-butoxide. researchgate.net
In the field of nanotechnology, aluminum alkoxides are used to synthesize aluminum oxide nanoparticles (Al₂O₃-NPs). nih.govresearchgate.netiscientific.orgconfer.cz These nanoparticles have potential applications in various fields, including as fillers in polymers to enhance mechanical or thermal properties. The ability to control the size and structure of these nanoparticles through the synthesis process is a key area of ongoing research. researchgate.net
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental and computational methods offers a powerful approach to accelerate the discovery and optimization of systems involving this compound. Computational studies can provide valuable insights into reaction mechanisms, catalyst structures, and the prediction of material properties, thereby guiding experimental work.
For instance, computational modeling can be used to understand the nucleation and growth of polyoxovanadate-alkoxide clusters, which can inform the rational design of new cluster assemblies with desired electronic properties. usd.edu Similarly, density functional theory (DFT) calculations can be employed to investigate the adsorption of aluminum alkoxides on surfaces, which is crucial for designing effective supported catalysts.
In the context of catalyst design, gradient-based optimization strategies combined with quantitative structure-activity relationships can be used to computationally screen and design novel catalysts with enhanced activity and selectivity. rsc.org This approach can help in understanding the key factors that govern catalytic performance and circumventing traditional limitations in catalyst development. rsc.org By combining these computational predictions with targeted experimental synthesis and testing, the development of new and improved applications for this compound can be significantly expedited.
Q & A
Basic Research: Synthesis and Characterization
Q: What are the recommended methodologies for synthesizing aluminium 2-methylpropanolate, and how can its purity be verified? A: this compound is typically synthesized via alkoxylation reactions using anhydrous aluminium precursors and 2-methylpropanol under inert conditions. Key steps include rigorous drying of reactants and solvents (e.g., toluene) to prevent hydrolysis. Post-synthesis, purity is assessed using Karl Fischer titration for residual moisture and inductively coupled plasma-optical emission spectroscopy (ICP-OES) to confirm aluminium content . Structural characterization employs Fourier-transform infrared spectroscopy (FT-IR) to identify Al-O-C bonds (950–1050 cm⁻¹) and nuclear magnetic resonance (NMR) for ligand coordination analysis. Cross-validate results with NIST reference data for spectral consistency .
Advanced Research: Mechanistic and Stability Studies
Q: How can researchers investigate the thermal decomposition kinetics of this compound, and what factors influence its stability? A: Thermal stability is studied via thermogravimetric analysis (TGA) under controlled atmospheres (N₂ or Ar). Decomposition pathways are modeled using Kissinger or Flynn-Wall-Ozawa methods to calculate activation energies. Stability is influenced by ligand steric effects (e.g., 2-methylpropanol’s branched structure) and moisture sensitivity. For reproducibility, ensure consistent heating rates (5–20°C/min) and validate results against USP reagent testing protocols for aluminium-based compounds .
Basic Research: Analytical Method Development
Q: Which analytical techniques are most effective for quantifying trace impurities in this compound? A: Impurity profiling requires high-performance liquid chromatography (HPLC) with UV detection for organic by-products (e.g., unreacted alcohol or ligand derivatives). For inorganic residues (e.g., aluminium oxides), use X-ray diffraction (XRD) or scanning electron microscopy-energy dispersive X-ray spectroscopy (SEM-EDS) . Reference pharmaceutical impurity standards (e.g., EP/JP monographs) to identify and quantify contaminants .
Advanced Research: Addressing Data Contradictions
Q: How should researchers resolve discrepancies in aluminium content measurements between ICP-OES and gravimetric analysis? A: Discrepancies often arise from incomplete digestion or matrix interferences. Optimize sample preparation by digesting the compound in concentrated HNO₃/HCl (3:1) at 150°C for 4 hours. Cross-check with standard phosphate solutions (USP guidelines) to calibrate instruments . Statistical validation via Bland-Altman plots or t-test comparisons can identify systematic errors .
Basic Research: Ligand Exchange Reactions
Q: What experimental strategies optimize ligand exchange reactions in this compound for catalytic applications? A: Ligand exchange is studied using stoichiometric titration with competing alcohols (e.g., ethanol, isopropanol) in anhydrous hexane. Monitor reaction progress via gas chromatography (GC) or ¹H NMR . Kinetic studies under varying temperatures (25–80°C) and ligand/aluminium molar ratios (1:1 to 3:1) reveal optimal conditions. Validate catalytic activity using model reactions (e.g., esterification) .
Advanced Research: Spectroscopic Challenges
Q: How can researchers overcome spectral overlap in NMR when analyzing this compound’s coordination geometry? A: Use dynamic nuclear polarization (DNP)-enhanced NMR or 2D correlation spectroscopy (COSY) to resolve overlapping signals. Paramagnetic relaxation agents (e.g., Cr(acac)₃) can sharpen peaks in ²⁷Al NMR. Compare results with crystallographic data (if available) or computational models (DFT) to assign geometries .
Basic Research: Safety and Handling Protocols
Q: What safety protocols are critical for handling this compound in oxygen-sensitive reactions? A: Conduct reactions in gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) or Schlenk lines. Use flame-dried glassware and degas solvents via freeze-pump-thaw cycles. Emergency protocols should include calcium gluconate gel for skin contact (hydrolysis releases corrosive propanol). Document procedures following USP safety guidelines for reactive aluminium compounds .
Advanced Research: Environmental Impact Studies
Q: What methodologies assess the environmental persistence of this compound in aqueous systems? A: Perform hydrolysis kinetics studies in buffered solutions (pH 4–10) at 25–50°C, monitoring aluminium release via ICP-OES. Use OECD Test Guideline 301 for biodegradability screening. Model ecological risks using quantitative structure-activity relationship (QSAR) tools, referencing NIST environmental data for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
